5-((tert-Butoxycarbonyl)amino)pentanoic acid

Catalog No.
S666738
CAS No.
27219-07-4
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((tert-Butoxycarbonyl)amino)pentanoic acid

CAS Number

27219-07-4

Product Name

5-((tert-Butoxycarbonyl)amino)pentanoic acid

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13)

InChI Key

GFMRZAMDGJIWRB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

Synonyms

27219-07-4;Boc-5-Ava-OH;5-(Boc-amino)valericacid;5-Boc-amino-pentanoicacid;5-(tert-Butoxycarbonylamino)valericAcid;5-((tert-Butoxycarbonyl)amino)pentanoicacid;5-[(tert-Butoxycarbonyl)amino]pentanoicacid;boc-5-aminovalericacid;N-Boc-5-aminovalericAcid;N-Boc-5-aminopentanoicAcid;5-(Boc-amino)pentanoicacid;GFMRZAMDGJIWRB-UHFFFAOYSA-N;pentanoicacid,5-[[(1,1-dimethylethoxy)carbonyl]amino]-;5-(tert-Butoxycarbonylamino)pentanoicAcid;ST51037528;boc-ape(5)-oh;Boc-5-aminopentanoicacid;AC1Q1NFC;ACMC-209gw1;boc-delta-aminovalericacid;AC1LC0U6;SCHEMBL904074;5-(boc-amino)-pentanoicacid;475351_ALDRICH;5-Aminopentoicacid,N-BOC-

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(=O)O

Peptide Synthesis:

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as BOC-5-aminopentanoic acid or BOC-5-AvaOH, is a valuable building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation of other parts of the peptide chain. Once the peptide sequence is assembled, the Boc group can be selectively removed under specific conditions to reveal the free amine, which can then participate in peptide bond formation with other amino acids. PubChem, 545848:

Chemical Modification of Biomolecules:

Due to its unique chemical properties, 5-((tert-Butoxycarbonyl)amino)pentanoic acid can be used for the chemical modification of various biomolecules. This includes the conjugation of the molecule to proteins, antibodies, and other biomolecules to introduce new functionalities or improve their properties. For example, the acid can be attached to a therapeutic protein to extend its half-life in the body, allowing for sustained therapeutic effects. ScienceDirect, "Chemical modification of proteins: Strategies and applications":

Drug Discovery and Development:

5-((tert-Butoxycarbonyl)amino)pentanoic acid finds application in drug discovery and development. It can be used as a building block for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. These peptidomimetics can be potential drug candidates with improved drug-like properties compared to natural peptides. Additionally, the acid can be used to create libraries of diverse compounds for high-throughput screening to identify potential drug leads. Royal Society of Chemistry, "Peptidomimetics":

5-((tert-Butoxycarbonyl)amino)pentanoic acid, also known as N-(tert-butoxycarbonyl)-5-aminovaleric acid, is a derivative of pentanoic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amino group. Its molecular formula is C₁₀H₁₉NO₄, and it has a molecular weight of 217.27 g/mol. This compound appears as a white to almost white powder or crystalline solid and has a melting point ranging from 49.0 to 53.0 °C .

The Boc group is commonly used in organic synthesis to protect amines during

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid), liberating the free amine for further reactions.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in various applications including drug formulation.
  • Peptide Bond Formation: The free amine can react with activated carboxylic acids to form peptide bonds, making it useful in synthesizing peptides.

The synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid typically involves the following steps:

  • Amination of Pentanoic Acid: The starting material, pentanoic acid, is reacted with a suitable amine under conditions that facilitate the formation of an amide bond.
  • Boc Protection: The resulting amine is treated with di-tert-butyl dicarbonate to introduce the Boc protecting group.
  • Purification: The product is purified through crystallization or chromatography to obtain high purity levels (>98%) for further applications .

5-((tert-Butoxycarbonyl)amino)pentanoic acid has several applications:

  • Peptide Synthesis: It serves as a key intermediate in synthesizing peptides and other bioactive compounds.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic uses due to their potential biological activities.
  • Chemical Research: Used in various organic synthesis protocols where protection of the amino group is necessary.

Interaction studies involving 5-((tert-Butoxycarbonyl)amino)pentanoic acid focus primarily on its reactivity in peptide synthesis and potential interactions with biological targets. While specific interaction studies are scarce, its role as a building block suggests that it may interact favorably with other amino acids and protein structures during synthesis.

Several compounds share structural similarities with 5-((tert-Butoxycarbonyl)amino)pentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Aminovaleric AcidC₅H₁₁NO₂Lacks the Boc protecting group; more reactive.
N-(tert-butoxycarbonyl)-4-aminobutyric AcidC₇H₁₅NO₄Similar Boc protection but shorter carbon chain.
N-(benzyloxycarbonyl)-5-aminovaleric AcidC₁₂H₁₅NO₄Uses benzyloxycarbonyl instead of Boc; alters reactivity.
2-Amino-5-(tert-butoxycarbonyl)pentanoic AcidC₁₀H₂₁N₂O₄Contains an additional amino group; higher complexity.

These compounds highlight the unique aspects of 5-((tert-butoxycarbonyl)amino)pentanoic acid, particularly its utility as a protected amino acid in synthetic chemistry while maintaining a balance between reactivity and stability due to the Boc group.

The synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid relies fundamentally on carbodiimide-mediated coupling reactions that facilitate the protection of amino groups through tert-butoxycarbonyl (Boc) chemistry [14]. Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) serve as effective coupling agents for amide bond formation while preventing unwanted acid-base reactions between carboxylic acids and amines [12].

The mechanism of carbodiimide-mediated Boc protection involves initial deprotonation of the carboxylic acid by the imine functionality of the carbodiimide, followed by nucleophilic attack of the carboxylate group on the highly electrophilic carbodiimide carbon [12]. This process forms an O-acylisourea intermediate that subsequently undergoes nucleophilic substitution with the amine to generate the desired amide bond [14]. The reaction proceeds through an addition-elimination mechanism where the carbodiimide serves dual functions of removing acidic protons and activating the carboxyl group for nucleophilic attack [12].

Optimization of carbodiimide-mediated Boc protection requires careful consideration of reaction stoichiometry and additive selection [10]. The incorporation of hydroxybenzotriazole (HOBt) or Oxyma-based additives significantly reduces racemization during amino acid activation, with Oxyma-B demonstrating superior performance in suppressing optical purity loss compared to traditional benzotriazole derivatives [10]. Research demonstrates that Oxyma-B combined with diisopropylcarbodiimide produces only 1% D-histidine isomer formation compared to 3% observed with OxymaPure systems [10].

The selection of appropriate scavenging agents proves critical for preventing side reactions during carbodiimide coupling [11]. Nucleophilic scavengers effectively trap reactive cationic species generated from protecting groups, thereby preventing modification of amino acid residues containing nucleophilic functional groups such as tryptophan, methionine, tyrosine, and cysteine [11]. Optimized reaction conditions typically employ concentrated protein solutions at low pH with large excess of nucleophile to minimize intra- and inter-protein coupling to lysine residues [11].

Solution-Phase Synthesis Optimization Parameters

Solution-phase synthesis of 5-((tert-Butoxycarbonyl)amino)pentanoic acid requires systematic optimization of multiple reaction parameters to achieve maximum yield and purity [16] [19]. Temperature control represents a fundamental parameter, with elevated synthesis temperatures significantly enhancing reaction rates for both deprotection and coupling processes [42]. Studies demonstrate that increasing reaction temperature from ambient conditions to 75°C can improve crude peptide purity from 71.1% to 88.9%, while further elevation to 90°C achieves 93.8% purity [42].

Solvent selection profoundly influences reaction efficiency and product isolation [22]. Traditional organic solvents such as dimethylformamide (DMF) and dichloromethane remain standard choices, though environmental concerns have driven investigation of alternative systems [22]. Aqueous-based synthesis protocols utilizing surfactants like TPGS-750-M enable enhanced solubility of hydrophobic Fmoc-protected amino acids, with solubility improvements requiring approximately four times surfactant concentration for glycine derivatives and eight times for phenylalanine derivatives [22].

Coupling reagent optimization involves systematic evaluation of activation efficiency and reaction kinetics [19]. The coupling reagent DMTMM demonstrates remarkable substrate tolerance across diverse amino acid matrices, achieving near-quantitative conversions under buffered aqueous conditions [16]. Alternative coupling systems employing cyclic propylphosphonic anhydride (T3P) facilitate rapid amide bond formation within minutes while generating water-soluble byproducts and eliminating epimerization concerns [19].

ParameterOptimal RangeImpact on YieldReference
Temperature75-90°C71.1% → 93.8% purity [42]
Coupling Time1-6 minutes>95% conversion [19]
Reagent Concentration0.3-0.5 M>99% completion [44]
pH Range6.5-7.5Minimized side reactions [16]

Reaction monitoring through analytical techniques enables real-time optimization of synthesis parameters [40]. In-line ultraviolet-visible spectroscopy provides continuous assessment of deprotection efficiency and coupling completion, allowing for dynamic adjustment of reaction conditions [40]. Advanced data analytical methods utilizing Gaussian peak fitting algorithms enhance interpretability of synthesis data while reducing solvent waste by up to 50% [40].

Solid-Phase Peptide Synthesis (SPPS) Integration

The integration of 5-((tert-Butoxycarbonyl)amino)pentanoic acid into solid-phase peptide synthesis protocols requires careful consideration of resin compatibility and deprotection strategies [25] [27]. Boc-based SPPS traditionally employs more aggressive cleavage conditions compared to Fmoc chemistry, necessitating hydrogen fluoride treatment for simultaneous sidechain deprotection and peptide release from the resin [27].

Resin selection for Boc-SPPS typically involves benzyl-based linkages such as Merrifield resin, phenylacetamidomethyl (PAM) resin, or benzhydrylamine (BHA) resin [17]. The PAM resin system provides enhanced stability during repetitive acid deprotection cycles, reducing peptide loss compared to direct benzyl ester linkages on polystyrene supports [17]. Loading of the first amino acid typically proceeds through cesium salt formation to ensure racemization-free esterification [17].

The deprotection cycle for Boc groups employs 50% trifluoroacetic acid in dichloromethane with contact times ranging from 5 to 25 minutes depending on amino acid reactivity [17]. This acidolytic cleavage generates tert-butyl cations that fragment to isobutylene, avoiding problematic side reactions commonly observed with other protecting group systems [17]. Neutralization following deprotection typically utilizes 10% diisopropylethylamine in dichloromethane to restore the free amino group for subsequent coupling [17].

SPPS ParameterBoc ChemistryEfficiencyReference
Deprotection Time15-25 minutes>99% removal [17]
Coupling Time60-120 minutes>95% incorporation [18]
Wash Cycles3-5 per stepComplete reagent removal [25]
Temperature25-60°CEnhanced kinetics [44]

Advanced SPPS methodologies incorporate automated synthesis platforms with real-time monitoring capabilities [43]. Flow-based peptide synthesis enables amino acid incorporation every 1.8 minutes under automated control through continuous delivery of heated reagents and solvents [44]. These systems maintain maximal reagent concentrations while rapidly exchanging solutions, achieving reaction completion in seconds rather than minutes [44].

Quality control during SPPS integration involves monitoring aggregation events that can severely impact synthesis efficiency [40]. Sequence-dependent β-sheet formation between growing peptide chains leads to "difficult couplings" characterized by reduced reaction rates and incomplete conversions [40]. Analytical techniques utilizing ultraviolet spectroscopy enable identification of aggregation-prone sequences through analysis of deprotection peak width and height ratios [40].

Industrial-Scale Production and Purification Techniques

Industrial-scale production of 5-((tert-Butoxycarbonyl)amino)pentanoic acid employs optimized synthetic routes designed for high throughput and cost efficiency [30] [31]. Large-scale synthesis typically utilizes continuous processing methodologies that minimize batch-to-batch variations while maximizing productivity [30]. Fed-batch fermentation techniques provide controlled nutrient addition during production cycles, maintaining optimal growth conditions and enhancing overall yield [30].

Crystallization represents the primary purification method for Boc-amino acid derivatives, with specialized techniques developed to handle compounds that resist conventional crystallization [31]. The crystallization process involves initial formation of colorless or light yellow oily matter through solvent evaporation, followed by seed crystal addition and standing at ambient temperature for 10-50 hours [31]. Subsequent pulping with weak polar solvents such as n-hexane, cyclohexane, or diethyl ether facilitates crystal formation and purification [31].

Crystallization ParameterSpecificationImpactReference
Seed Crystal Purity95.0-100.0%Crystal quality [31]
Seed Addition0.2-2% by weightNucleation efficiency [31]
Standing Time10-50 hoursComplete solidification [31]
Solvent Volume5-10× weight ratioEffective purification [31]
Drying Conditions60°C, 10-30 hoursProduct stability [31]

Downstream processing optimization focuses on reducing purification costs, which can represent up to 80% of total production expenses [30]. Advanced separation techniques including ion exchange chromatography, membrane filtration, and selective crystallization enable achievement of pharmaceutical-grade purity while minimizing energy consumption [30]. Continuous monitoring during purification processes ensures consistent product quality and facilitates process optimization [30].

Quality assurance protocols for industrial production incorporate multiple analytical techniques to verify product identity and purity [2]. High-performance liquid chromatography provides quantitative assessment of chemical purity, while mass spectrometry confirms molecular identity and detects potential impurities [2]. Melting point determination (45.0-52.0°C) and infrared spectroscopy serve as additional identity confirmation methods [2].

Scale-up considerations include optimization of reaction vessel design and heat transfer efficiency [30]. Industrial bioreactors incorporate specialized features such as cooling coils, baffles, and sparger rings to facilitate efficient mixing and temperature control [30]. Process automation enables precise control of synthesis parameters while reducing labor costs and improving reproducibility [30]. Advanced modeling techniques utilizing computational fluid dynamics assist in bioreactor design optimization and prediction of scale-up behavior [30].

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.13140809 g/mol

Monoisotopic Mass

217.13140809 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-5-aminopentanoic acid

Dates

Modify: 2023-08-15

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